molecular formula C16H14BrFN2O2S B2892341 N-(4-bromo-2-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034621-63-9

N-(4-bromo-2-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2892341
CAS RN: 2034621-63-9
M. Wt: 397.26
InChI Key: WRIUHLYTDBAZLG-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as BFT, is a novel small molecule inhibitor that has been found to have potential therapeutic applications in various diseases.

Scientific Research Applications

Supramolecular Chemistry

Nicotinamide has been utilized as a supramolecular reagent in the synthesis of copper(II) halogenobenzoate complexes. These complexes demonstrate diverse coordination environments and exhibit interesting hydrogen-bonded supramolecular arrays, which are crucial for understanding the self-assembly and structural characteristics of such compounds (Halaška et al., 2016).

Fungicidal Activity

A series of N-(thiophen-2-yl) nicotinamide derivatives have been designed and synthesized, showing significant fungicidal activities against cucumber downy mildew. This research highlights the potential of nicotinamide derivatives as lead compounds for the development of new fungicides (Wu et al., 2022).

Neuroprotection

The study of YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor, reveals its preferential inhibition of NCX3 over other isoforms. This specificity suggests therapeutic potential for neuroprotective drugs, as NCX3 plays a significant role in neuronal cell damage and recovery processes (Iwamoto & Kita, 2006).

Anticancer Agents

Research on the one-pot synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate compounds, which contain a 2-oxoquinoline structure, has shown promising anticancer activities. This approach provides insights into the design of new anticancer agents with potential therapeutic applications (Fang et al., 2016).

Metabolomics in Cancer Cells

The inhibition of nicotinamide phosphoribosyltransferase (NAMPT) affects cellular metabolism, as shown by a metabolomics analysis of cancer cells treated with FK866, a NAMPT inhibitor. This research provides valuable information on the metabolic effects of NAMPT inhibition and its potential as a target for cancer therapy (Tolstikov et al., 2014).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFN2O2S/c17-10-3-4-14(13(18)8-10)20-15(21)12-2-1-6-19-16(12)22-11-5-7-23-9-11/h1-4,6,8,11H,5,7,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIUHLYTDBAZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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